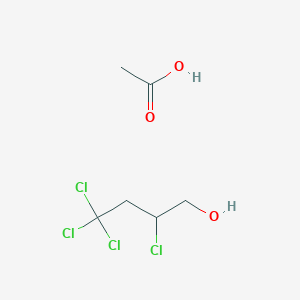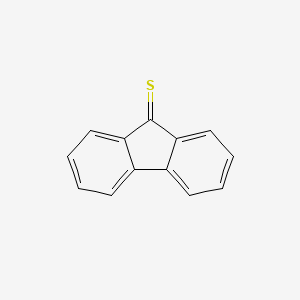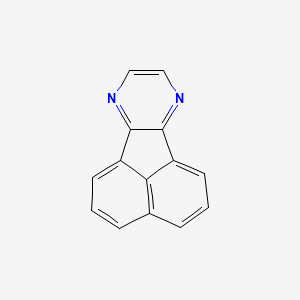
Acenaphtho(1,2-b)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acenaphtho(1,2-b)pyrazine can be synthesized through various methods. One common approach involves the cyclization of acenaphthylene-1,2-dione with appropriate nitrogen-containing reagents. For instance, a typical synthetic route includes the bromination of acenaphthylene-1,2-dione followed by cyclization and subsequent reactions to form the desired pyrazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Acenaphtho(1,2-b)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
Acenaphtho(1,2-b)pyrazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of acenaphtho(1,2-b)pyrazine and its derivatives often involves interaction with DNA or other biological macromolecules. For instance, some derivatives act as DNA intercalators, inserting themselves between base pairs and disrupting normal cellular processes. This can lead to inhibition of cell growth or induction of cell death, making these compounds potential candidates for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphtho(1,2-b)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
Acenaphthoquinone: Contains a quinone moiety and is used in various synthetic applications.
Acenaphtho(1,2-b)thieno[3,4-e]pyrazine: A thieno-fused derivative with unique electronic properties.
Uniqueness
Acenaphtho(1,2-b)pyrazine is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of materials with specific optical and electronic characteristics, as well as in the development of biologically active compounds .
Propriétés
Numéro CAS |
206-52-0 |
|---|---|
Formule moléculaire |
C14H8N2 |
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
11,14-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |
InChI |
InChI=1S/C14H8N2/c1-3-9-4-2-6-11-12(9)10(5-1)13-14(11)16-8-7-15-13/h1-8H |
Clé InChI |
UEZUVIWRSYLYSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=NC=CN=C4C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid](/img/structure/B14757364.png)

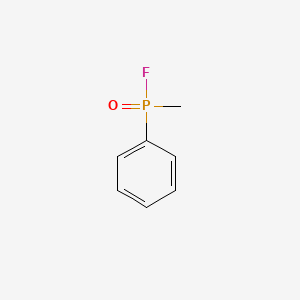
![tert-butyl N-[3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate](/img/structure/B14757393.png)

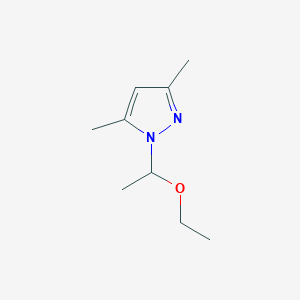
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
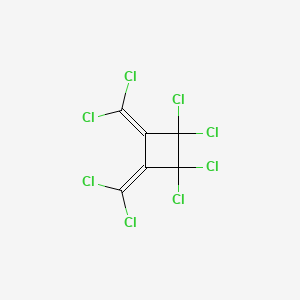

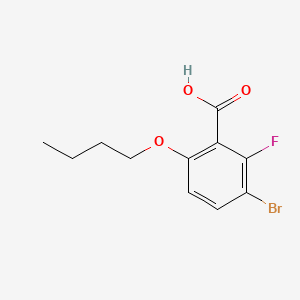
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
